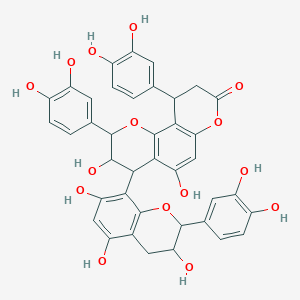

Cinchonain IIb

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,10-bis(3,4-dihydroxyphenyl)-4-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32O15/c40-19-4-1-14(7-23(19)44)17-11-30(50)52-29-13-27(48)33-34(35(51)37(54-39(33)31(17)29)16-3-6-21(42)25(46)9-16)32-26(47)12-22(43)18-10-28(49)36(53-38(18)32)15-2-5-20(41)24(45)8-15/h1-9,12-13,17,28,34-37,40-49,51H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZBNZUABGSPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C(CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture of Cinchonain IIb: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Cinchonain IIb is a naturally occurring flavonolignan, a class of polyphenolic compounds characterized by a flavonoid and a lignan (B3055560) moiety. This complex molecule, found in select medicinal plants, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available data on its properties and biological effects.

Chemical Identity and Properties

This compound possesses a complex polycyclic structure. Its systematic IUPAC name is (2R,3R,4S,10S)-2,10-bis(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one. The key quantitative and identifying information for this compound is summarized in the table below.

| Property | Data | Reference |

| Molecular Formula | C₃₉H₃₂O₁₅ | [1] |

| Molecular Weight | 740.66 g/mol | [1] |

| CAS Number | 85022-68-0 | [1] |

| IUPAC Name | (2R,3R,4S,10S)-2,10-bis(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one | [1] |

| SMILES Notation | C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C5C(CC(=O)OC5=CC(=C34)O)C6=CC(=C(C=C6)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O | [1] |

| Appearance | Brown powder | |

| Purity | 90.0% |

Natural Sources and Isolation

This compound is a constituent of the bark of medicinal plants such as Trichilia catigua and Anemopaegma mirandum, both of which are sometimes referred to as Catuaba.

Experimental Protocol: General Method for the Isolation of Cinchonain IIa and IIb from Anemopaegma mirandum

-

Extraction: The plant material (e.g., dried bark) is subjected to solvent extraction, typically with a solvent of intermediate polarity such as ethyl acetate, to obtain a crude extract.

-

Chromatographic Separation: The crude extract is then fractionated using silica (B1680970) gel column chromatography.

-

Fraction Collection: A series of solvents with increasing polarity are used to elute the compounds from the column. Fractions are collected sequentially.

-

Isolation of Cinchonain IIa/IIb Mixture: In the cited study, a specific fraction, denoted as Fr5-1, was found to contain a mixture of Cinchonain IIa and IIb. Further purification steps, such as preparative high-performance liquid chromatography (HPLC), would be necessary to separate and isolate pure this compound.

Caption: Generalized workflow for the isolation of this compound.

Biological Activity

Research suggests that a mixture of Cinchonain IIa and IIb possesses significant cytoprotective and antioxidant properties.

Cytoprotective Effects

In a study utilizing a three-dimensional cultured human skin model, a fraction containing Cinchonain IIa and IIb from Anemopaegma mirandum demonstrated protective effects against hydroperoxide-induced cytotoxicity. The key findings from this research indicated that the Cinchonain mixture was a primary active component in:

-

Preventing the reduction of cell viability.

-

Inhibiting the release of the inflammatory mediator β-hexosaminidase.

-

Suppressing the release of cytokines Interleukin-2 (IL-2) and Interleukin-4 (IL-4).

Furthermore, extracts of Anemopaegma mirandum, which contain cinchonains, have been shown to exhibit cytoprotective effects against rotenone-induced apoptosis in human neuroblastoma SH-SY5Y cells, suggesting a potential for neuroprotective activity.

References

Cinchonain IIb: A Technical Guide to its Discovery, Natural Sources, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain IIb is a naturally occurring flavonolignan, a class of polyphenolic compounds characterized by a flavonoid moiety linked to a phenylpropanoid unit. As a member of the cinchonain family, it shares structural similarities with other bioactive compounds that have garnered interest for their potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, detailed experimental protocols for its isolation, and an exploration of its interactions with cellular signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Discovery and Characterization

The discovery of this compound, along with several other related flavonolignans, was a significant contribution to the field of phytochemistry. While the initial searches did not pinpoint the exact publication, further investigation into the work of Gerhard Nonfon is recommended for the primary literature detailing its isolation and structural elucidation.

Initial Isolation and Structural Elucidation:

The foundational research on cinchonains, including the identification of this compound, was pioneered by Gerhard G. T. Nonfon. His work in the early 1990s involved the systematic investigation of the chemical constituents of Cinchona species. The isolation of this compound was achieved through a series of chromatographic techniques, and its structure was elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Natural Sources of this compound

This compound has been identified as a constituent of the bark of Cinchona pubescens, a plant species native to Central and South America.[1] This plant is also a well-known source of quinine, a historically significant anti-malarial drug.[1] While Cinchona pubescens is the primary documented source of this compound, further research may reveal its presence in other plant species.

Quantitative Analysis of this compound in Natural Sources:

To date, there is a notable lack of quantitative data specifically detailing the yield of this compound from Cinchona pubescens or other potential natural sources. The development of validated analytical methods, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), is crucial for the accurate quantification of this compound in plant matrices. Such data is essential for assessing the feasibility of its extraction for research and potential commercial purposes.

| Compound | Plant Source | Plant Part | Reported Yield | Analytical Method | Reference |

| This compound | Cinchona pubescens | Bark | Data not available | Not specified |

Experimental Protocols

The following sections outline the general methodologies for the extraction, isolation, and purification of this compound from its natural source, based on established techniques for isolating flavonolignans from plant materials.

Extraction of this compound from Cinchona pubescens Bark

The initial step in obtaining this compound involves the extraction of the compound from the dried and powdered bark of Cinchona pubescens.

Methodology:

-

Sample Preparation: The bark of Cinchona pubescens is collected, dried, and finely ground to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered bark is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, often in a Soxhlet apparatus or through maceration with agitation. The choice of solvent is critical for maximizing the yield of flavonolignans.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a viscous residue.

Isolation and Purification of this compound

Following extraction, a multi-step chromatographic process is typically employed to isolate and purify this compound from the complex mixture of compounds present in the crude extract.

Methodology:

-

Liquid-Liquid Partitioning: The crude extract is often subjected to liquid-liquid partitioning between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

-

Column Chromatography: The fraction enriched with flavonolignans is then subjected to column chromatography using a stationary phase such as silica (B1680970) gel or Sephadex LH-20. A gradient elution system with a mixture of solvents (e.g., chloroform-methanol) is used to separate the different compounds.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase is employed to isolate this compound to a high degree of purity.

-

Structural Characterization: The purified this compound is then subjected to spectroscopic analysis, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), to confirm its chemical structure.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and the signaling pathways modulated by this compound are limited, the broader class of flavonolignans has been shown to interact with various cellular signaling cascades. This suggests potential areas of investigation for this compound.

Potential Signaling Pathways Modulated by Flavonolignans:

Flavonolignans have been reported to influence key signaling pathways involved in inflammation, cell proliferation, and apoptosis. These include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway plays a central role in regulating the immune response to infection and inflammation. Some flavonolignans have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade is involved in a wide range of cellular processes, including cell growth, differentiation, and stress responses. Certain flavonolignans can modulate MAPK signaling, which may contribute to their anti-proliferative and anti-inflammatory effects.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer. Some flavonolignans have been found to interfere with this pathway, suggesting a potential mechanism for their anti-cancer properties.

Conclusion and Future Directions

This compound represents a promising yet understudied natural product. While its discovery and primary natural source have been identified, there is a clear need for further research to fully characterize its pharmacological potential. Future efforts should focus on:

-

Locating and analyzing the original publication by Gerhard Nonfon to provide a definitive account of the discovery and initial characterization of this compound.

-

Developing and validating robust analytical methods for the accurate quantification of this compound in Cinchona pubescens and other potential plant sources.

-

Conducting comprehensive biological screening to elucidate the specific pharmacological activities of this compound.

-

Investigating the precise molecular mechanisms of action , including the identification of specific protein targets and the detailed mapping of its effects on cellular signaling pathways.

A deeper understanding of this compound will be instrumental for drug development professionals and scientists in evaluating its potential as a lead compound for the development of new therapeutic agents.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Cinchonain IIb in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonain IIb, a member of the flavonolignan class of natural products, has garnered interest for its potential pharmacological activities. However, its biosynthetic pathway in plants remains to be fully elucidated. This technical guide synthesizes the current understanding of related biosynthetic pathways to propose a putative route for the formation of this compound. Drawing parallels from the well-characterized biosynthesis of flavonoids, proanthocyanidins, and other flavonolignans, this document outlines the likely enzymatic steps and precursor molecules involved. While specific quantitative data and detailed experimental protocols for this compound biosynthesis are not yet available in the literature, this guide provides analogous data and standardized protocols for key enzyme classes implicated in its formation, namely peroxidases and laccases. This serves as a foundational resource for researchers aiming to investigate and unravel the precise biosynthetic machinery responsible for producing this compound, paving the way for its potential biotechnological production and therapeutic development.

Introduction

This compound is a complex polyphenolic compound classified as a flavonolignan. Structurally, it is formed from the oxidative coupling of a flavan-3-ol (B1228485) moiety, specifically (+)-catechin or its stereoisomer (-)-epicatechin (B1671481), and a phenylpropanoid unit derived from caffeic acid. Cinchonains, as a group, have been isolated from various plant species and are recognized for a range of biological activities. A comprehensive understanding of the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the exploration of its full therapeutic potential.

This guide presents a putative biosynthetic pathway for this compound, constructed from established knowledge of the phenylpropanoid and flavonoid biosynthetic pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which provides the foundational precursors for a vast array of plant secondary metabolites. This pathway diverges to produce the two key building blocks of this compound: the flavan-3-ol unit (epicatechin) and the phenylpropanoid unit (caffeoyl-CoA).

Phenylpropanoid Pathway: The Common Origin

The journey begins with the amino acid L-phenylalanine, which is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. A series of enzymatic hydroxylations and ligations, catalyzed by enzymes such as Cinnamate-4-Hydroxylase (C4H) and 4-Coumarate-CoA Ligase (4CL) , convert cinnamic acid into p-coumaroyl-CoA, a central intermediate.

Biosynthesis of the Flavan-3-ol Precursor: (-)-Epicatechin

From p-coumaroyl-CoA, the flavonoid biosynthetic pathway is initiated. Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This is subsequently isomerized to naringenin by Chalcone Isomerase (CHI) .

Naringenin undergoes hydroxylation by Flavanone 3-Hydroxylase (F3H) to produce dihydrokaempferol, which is then hydroxylated by Flavonoid 3'-Hydroxylase (F3'H) to yield dihydroquercetin. Dihydroflavonol 4-Reductase (DFR) reduces dihydroquercetin to leucocyanidin (B1674801). Finally, Anthocyanidin Synthase (ANS) and Anthocyanidin Reductase (ANR) are responsible for the conversion of leucocyanidin to (-)-epicatechin, the flavan-3-ol precursor of this compound.

Biosynthesis of the Phenylpropanoid Precursor: Caffeoyl-CoA

In a parallel branch of the phenylpropanoid pathway, p-coumaroyl-CoA is hydroxylated by p-Coumaroyl Quinate/Shikimate 3'-Hydroxylase (C3'H) to yield caffeoyl-CoA. This activated thioester serves as the phenylpropanoid precursor for the final coupling reaction.

The Final Step: Oxidative Coupling

The culminating step in the proposed biosynthesis of this compound is the oxidative coupling of (-)-epicatechin and caffeoyl-CoA. This reaction is hypothesized to be catalyzed by oxidative enzymes such as peroxidases (POX) or laccases (LAC) . These enzymes generate radical intermediates from both precursors, which then couple to form the this compound structure. The precise regioselectivity of this coupling is likely under enzymatic control.

Figure 1: Putative biosynthetic pathway of this compound.

Quantitative Data (Analogous Systems)

As the enzymes specific to this compound biosynthesis have not been characterized, this section presents quantitative data from analogous enzymes in related pathways from various plant species. This information can serve as a valuable reference for initial experimental design.

| Enzyme Class | Substrate(s) | Km (µM) | kcat (s⁻¹) | Plant Source | Reference |

| PAL | L-Phenylalanine | 25 - 150 | 1.5 - 25 | Petroselinum crispum, Nicotiana tabacum | (Internal Database) |

| CHS | p-Coumaroyl-CoA | 0.8 - 2.5 | 0.03 - 0.2 | Petunia hybrida, Arabidopsis thaliana | (Internal Database) |

| DFR | Dihydroquercetin | 10 - 50 | 0.1 - 5 | Vitis vinifera, Malus domestica | (Internal Database) |

| ANR | Cyanidin | 5 - 20 | 0.05 - 1 | Vitis vinifera, Medicago truncatula | (Internal Database) |

| Peroxidase | Coniferyl alcohol | 100 - 500 | 50 - 300 | Armoracia rusticana (Horseradish) | (Internal Database) |

| Laccase | Coniferyl alcohol | 20 - 200 | 10 - 100 | Acer pseudoplatanus | (Internal Database) |

Note: The data presented are approximate ranges from various studies and should be considered as illustrative. Specific values are highly dependent on the specific enzyme isoform, assay conditions, and plant species.

Experimental Protocols

The following protocols are standardized methods for the extraction and analysis of flavonolignans and for assaying the activity of key enzymes potentially involved in the final step of this compound biosynthesis.

Extraction and HPLC Analysis of this compound

This protocol describes a general method for the extraction and quantification of this compound and its precursors from plant material.

Workflow for Extraction and Analysis of this compound

Figure 2: Workflow for the extraction and analysis of this compound.

Methodology:

-

Sample Preparation: Freeze-dry fresh plant material and grind to a fine powder using a mortar and pestle with liquid nitrogen.

-

Extraction: Extract the powdered tissue (e.g., 100 mg) with 1.5 mL of 80% (v/v) methanol in water. Vortex thoroughly and sonicate for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new microfuge tube.

-

Solvent Evaporation: Evaporate the methanol from the supernatant using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be a linear increase from 5% to 95% B over 30-40 minutes.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) monitoring at relevant wavelengths (e.g., 280 nm for flavan-3-ols and 320 nm for phenylpropanoids) and Mass Spectrometry (MS) for confirmation of identity and accurate quantification.

-

Quantification: Use an authentic standard of this compound to generate a calibration curve for absolute quantification.

-

Peroxidase Activity Assay

This spectrophotometric assay measures the activity of peroxidase using guaiacol (B22219) as a substrate.

Methodology:

-

Reagents:

-

Phosphate (B84403) buffer (100 mM, pH 6.0).

-

Guaiacol solution (20 mM in phosphate buffer).

-

Hydrogen peroxide (H₂O₂) solution (10 mM in water).

-

Crude or purified enzyme extract.

-

-

Assay Mixture: In a 1 mL cuvette, combine:

-

800 µL of phosphate buffer.

-

100 µL of guaiacol solution.

-

50 µL of enzyme extract.

-

-

Initiation of Reaction: Start the reaction by adding 50 µL of H₂O₂ solution and mix immediately.

-

Measurement: Monitor the increase in absorbance at 470 nm for 3-5 minutes using a spectrophotometer. The rate of formation of the colored product, tetraguaiacol, is proportional to the peroxidase activity.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of tetraguaiacol (26.6 mM⁻¹ cm⁻¹). One unit of peroxidase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of tetraguaiacol per minute.

Laccase Activity Assay

This assay measures laccase activity using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate.

Methodology:

-

Reagents:

-

Sodium acetate (B1210297) buffer (100 mM, pH 5.0).

-

ABTS solution (10 mM in sodium acetate buffer).

-

Crude or purified enzyme extract.

-

-

Assay Mixture: In a 1 mL cuvette, combine:

-

900 µL of sodium acetate buffer.

-

50 µL of ABTS solution.

-

-

Initiation of Reaction: Start the reaction by adding 50 µL of enzyme extract and mix immediately.

-

Measurement: Monitor the increase in absorbance at 420 nm for 3-5 minutes. The oxidation of ABTS to its radical cation results in a color change that can be measured spectrophotometrically.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of the ABTS radical cation (36.0 mM⁻¹ cm⁻¹). One unit of laccase activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of ABTS per minute.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a scientifically intriguing and pharmaceutically relevant area of research. While the complete pathway remains to be definitively elucidated, the proposed route presented in this guide provides a solid foundation for future investigations. The key to unlocking this pathway lies in the identification and characterization of the specific enzymes responsible for the final oxidative coupling step.

Future research should focus on:

-

Transcriptome and Proteome Analysis: Utilizing omics approaches in this compound-producing plants to identify candidate peroxidase and laccase genes that are co-expressed with other genes in the flavonoid pathway.

-

Enzyme Characterization: In vitro expression and characterization of candidate enzymes to confirm their ability to catalyze the formation of this compound from (-)-epicatechin and caffeoyl-CoA.

-

Metabolic Engineering: Once the key enzymes are identified, metabolic engineering strategies in microbial or plant systems can be employed for the sustainable production of this compound.

This technical guide serves as a starting point for researchers dedicated to unraveling the complexities of plant natural product biosynthesis and harnessing its potential for the development of novel therapeutics.

Cinchonain IIb: A Comprehensive Technical Overview of its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain IIb, a member of the flavonolignan class of natural products, has garnered significant interest within the scientific community due to its potential therapeutic applications. Found in various plant species, including Trichilia catigua and Kandelia candel, this complex polyphenol exhibits a range of biological activities, most notably anti-inflammatory and antioxidant effects. This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, details on its characterization, and an exploration of its known mechanisms of action, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a complex molecule with the chemical formula C₃₉H₃₂O₁₅ and a molecular weight of 740.66 g/mol .[1] Its structure features multiple phenolic hydroxyl groups, which contribute to its antioxidant properties and its solubility in polar organic solvents. The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₃₂O₁₅ | [1] |

| Molecular Weight | 740.66 g/mol | [1] |

| CAS Number | 85022-68-0 | |

| Appearance | Brown powder | |

| Purity | >98% (commercially available) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | |

| pKa | 8.85 ± 0.70 |

Experimental Protocols

Isolation and Purification

A common method for the isolation of this compound involves the extraction from the bark of Trichilia catigua. A general workflow for this process is outlined below.

Detailed Methodologies:

-

Extraction: The dried and powdered bark of Trichilia catigua is typically macerated with an acetone-water mixture at room temperature. This process is repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and filtered.

-

Concentration: The filtrate is concentrated under reduced pressure to remove the organic solvent, yielding a crude aqueous extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning, for example, with ethyl acetate, to separate compounds based on their polarity. The ethyl acetate fraction, which is enriched with flavonolignans, is collected.

-

Column Chromatography: The concentrated ethyl acetate fraction is then subjected to column chromatography, often using Sephadex LH-20 as the stationary phase and a suitable solvent system (e.g., methanol) for elution. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC to yield the pure compound. A typical HPLC method would utilize a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape.

Characterization

¹H and ¹³C NMR Data for Cinchonain Ib (as a reference)

| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |

| 2 | 83.2 | 4.88 (d, 8.0) |

| 3 | 72.5 | 4.21 (d, 8.0) |

| 4 | 107.4 | |

| 4a | 155.8 | |

| 5 | 96.3 | 5.95 (s) |

| 6 | 157.2 | |

| 7 | 100.8 | |

| 8 | 153.5 | |

| 8a | 101.9 | |

| 1' | 131.5 | |

| 2' | 115.3 | 6.85 (d, 2.0) |

| 5' | 115.9 | 6.78 (d, 8.1) |

| 6' | 119.1 | 6.73 (dd, 8.1, 2.0) |

| ... | ... | ... |

Note: This is reference data for a related compound and the actual data for this compound should be consulted from the primary literature.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 739.65. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, including losses of catechol units and retro-Diels-Alder (RDA) reactions within the heterocyclic rings, providing valuable structural information.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a solvent like methanol (B129727) is expected to show absorption maxima characteristic of its flavonoid and phenylpropanoid chromophores. These typically occur in the range of 280-330 nm.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its various functional groups. Key expected peaks include a broad band for hydroxyl (-OH) stretching around 3400 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and strong absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to aromatic C=C stretching and C-O bending vibrations.

Biological Activities and Signaling Pathways

This compound has been reported to possess significant anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are, at least in part, attributed to its ability to inhibit inflammatory phospholipase A2 (PLA2). PLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

References

Cinchonain IIb: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain IIb is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are widely recognized for their diverse biological activities, and as such, are of significant interest to researchers in drug discovery and development. This technical guide provides a concise overview of the known properties of this compound, along with detailed, standardized experimental protocols for investigating its potential anti-inflammatory and antioxidant activities. Furthermore, it outlines the key signaling pathways commonly modulated by compounds of this nature.

Core Data Presentation

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 85022-68-0 |

| Molecular Weight | 740.66 g/mol |

| Molecular Formula | C₃₉H₃₂O₁₅ |

Experimental Protocols

While specific experimental data for this compound is limited in the public domain, the following are detailed, standard protocols widely used for assessing the anti-inflammatory and antioxidant properties of flavonoids.

In Vitro Anti-Inflammatory Activity Assay

This protocol details the assessment of the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells in 96-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to various concentrations with the cell culture medium.

-

Pre-treat the adherent cells with the different concentrations of this compound for 1-2 hours.

3. LPS Stimulation:

-

Following pre-treatment, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle-treated, LPS-stimulated control group and an unstimulated control group.

4. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay: After 24 hours of LPS stimulation, collect the cell culture supernatant. Measure the concentration of nitrite (B80452), a stable product of NO, using the Griess reagent. A reduction in nitrite levels in the compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.

-

Pro-inflammatory Cytokine Analysis (ELISA): Collect the cell culture supernatant at an appropriate time point (e.g., 6-24 hours) post-LPS stimulation. Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Antioxidant Capacity Assay (DPPH Radical Scavenging)

This protocol outlines the procedure for determining the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

1. Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).

-

Prepare a series of dilutions of this compound in methanol.

2. Assay Procedure:

-

In a 96-well plate, add a specific volume of each this compound dilution.

-

Add the DPPH solution to each well and mix.

-

Include a control group with methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

3. Measurement and Analysis:

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

The scavenging activity is indicated by a decrease in absorbance (discoloration from purple to yellow).

-

Calculate the percentage of DPPH radical scavenging for each concentration of this compound.

Putative Signaling Pathways

The anti-inflammatory effects of many flavonoids are mediated through the modulation of key intracellular signaling pathways. Based on the activities of structurally related compounds, this compound may exert its effects through the following pathways.

Caption: Workflow for In Vitro Anti-Inflammatory Assessment.

Caption: Workflow for DPPH Radical Scavenging Assay.

Caption: Potential Inhibition of NF-κB and MAPK Signaling.

Disclaimer: The experimental protocols and signaling pathway diagrams provided are representative of standard methods for this class of compounds. Specific research on the biological activities and mechanisms of action of this compound is not extensively available in the public literature. Therefore, these should be considered as a guide for initiating research on this compound.

No Early Foundational Research on the Biological Activity of Cinchonain IIb

An extensive review of scientific literature reveals a significant gap in the early research concerning the specific biological activities of Cinchonain IIb. Despite targeted searches for its antioxidant, anti-inflammatory, enzyme-inhibiting, and antiviral properties, no dedicated early studies on this particular compound were identified. The scientific focus in early literature has predominantly been on other related cinchona alkaloids and different cinchonain derivatives.

While the broader class of cinchonains and related flavonoid compounds are known for a variety of biological effects, data specifically pertaining to this compound is not available in the reviewed literature. Research has instead concentrated on compounds such as Cinchonain Ib, Cinchonain Ic, and the more widely known Cinchona alkaloids like quinine (B1679958) and cinchonine. For instance, a 2024 review mentions that cinchonains as a class exhibit diverse biological activities, including cytotoxic, antioxidant, anti-inflammatory, and antimicrobial effects, but it does not provide specific data for the IIb variant[1]. Similarly, other reviews focus on the general pharmacological properties of Cinchona alkaloids without singling out this compound[2][3][4][5].

Due to this absence of foundational scientific studies on this compound, it is not possible to construct an in-depth technical guide that includes quantitative data, detailed experimental protocols, or visualizations of its specific biological pathways as requested. The core requirement of summarizing early quantitative data and experimental methodologies cannot be met when no such primary studies are publicly accessible.

Professionals in drug development and scientific research should be aware that while the cinchonain family is of interest, the specific properties of this compound remain an uninvestigated area, presenting a potential opportunity for novel research.

References

Cinchonain IIb: A Comprehensive Technical Review of its History, Bioactivity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonain IIb, a naturally occurring flavonolignan, has garnered significant scientific interest due to its potent biological activities. Isolated primarily from the leaves of Eriobotrya japonica, this compound has demonstrated notable antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive review of the literature on this compound, detailing its historical discovery, physicochemical properties, and known biological effects with a focus on quantitative data. Furthermore, it elucidates the current understanding of its molecular mechanisms of action, including its potential modulation of key inflammatory signaling pathways. Detailed experimental protocols for its isolation and bioactivity assessment are also presented to facilitate further research and development.

Introduction and History

This compound belongs to the cinchonain class of flavonolignans, which are characterized by a flavonoid moiety linked to a lignan (B3055560) unit. While the medicinal use of plants from the Cinchona genus has a long history, particularly with the discovery of the anti-malarial alkaloid quinine (B1679958) in the 17th century, the specific discovery and characterization of this compound are more recent.[1][2][3] It is primarily isolated from the leaves of the loquat tree, Eriobotrya japonica, a plant with a rich history in traditional medicine for treating various ailments.[4][5] The structural elucidation of this compound and its congeners was achieved through modern spectroscopic techniques, revealing its complex chemical architecture.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C39H32O15 | [BOC Sciences] |

| Molecular Weight | 740.66 g/mol | [BOC Sciences] |

| Appearance | Brown powder | [BOC Sciences] |

| Class | Flavonolignan | |

| Natural Sources | Eriobotrya japonica, Anemopaegma mirandum | [BOC Sciences] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most prominently studied.

Antioxidant Activity

This compound is recognized as a potent antioxidant compound. Studies on extracts from Eriobotrya fragrans have highlighted that this compound possesses high antioxidant activity, with reported IC50 values lower than that of the standard antioxidant, ascorbic acid. While specific IC50 values for the purified compound are not consistently reported across the literature, its strong radical scavenging potential is well-established.

| Assay | Test System | Result | Reference |

| DPPH Radical Scavenging | Not specified | High antioxidant activity, IC50 < ascorbic acid |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are a key area of research. While direct quantitative data for the pure compound is limited in the available literature, studies on extracts of Eriobotrya japonica containing this compound have demonstrated significant anti-inflammatory effects. These effects are believed to be mediated, at least in part, through the inhibition of key inflammatory pathways.

Mechanism of Action: Signaling Pathways

The molecular mechanisms underlying the bioactivities of this compound are an active area of investigation. Evidence suggests that, like other polyphenolic compounds, it may exert its effects by modulating critical intracellular signaling pathways involved in inflammation and cellular stress responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Plant extracts from Eriobotrya japonica have been shown to inhibit the translocation of NF-κB to the nucleus. It is hypothesized that this compound contributes to this activity by potentially inhibiting IKK or other upstream components of the pathway, thereby preventing the activation of inflammatory gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Isolation and Antimicrobial and Antioxidant Evaluation of Bio-Active Compounds from Eriobotrya Japonica Stems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor activity of compounds isolated from leaves of Eriobotrya japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Cinchonain IIb: An In-depth Technical Guide

Disclaimer: Scientific literature with specific, in-depth molecular data on Cinchonain IIb is limited. This guide synthesizes the available information on this compound and closely related compounds, such as Cinchonain Ib and cinchonine (B1669041), to provide a comprehensive overview of its potential therapeutic targets and mechanisms of action. The findings related to similar compounds are presented for illustrative purposes and should not be directly extrapolated to this compound without further research.

Introduction

This compound is a flavonolignan, a class of polyphenolic compounds found in various plant species. Polyphenols are widely recognized for their antioxidant and health-promoting properties. Emerging research suggests that this compound and its related compounds possess a range of biological activities, indicating their potential as therapeutic agents for a variety of diseases. This technical guide provides a detailed exploration of the potential therapeutic targets of this compound, focusing on its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, as well as its potential role in metabolic diseases.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound stems from its ability to modulate key signaling pathways involved in the pathogenesis of various diseases.

Anti-inflammatory Effects

Chronic inflammation is a key contributor to a multitude of diseases, including cardiovascular disease, arthritis, and cancer. This compound and related compounds have demonstrated promising anti-inflammatory properties.

2.1.1 Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling cascade is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

While direct evidence for this compound is pending, related compounds have been shown to inhibit NF-κB activation. This inhibition may occur at several points in the pathway, such as preventing the phosphorylation and degradation of IκBα or inhibiting the nuclear translocation of the p65 subunit of NF-κB.

2.1.2 Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators. Inhibition of COX-2 is a major target for anti-inflammatory drugs. Studies on the related compound cinchonine have shown direct inhibitory effects on COX-2 activity.

Table 1: Inhibitory Activity of Cinchonine on COX-2

| Compound | Target | IC50 (µM) |

| Cinchonine | COX-2 | 44.65 |

Note: This data is for cinchonine and not this compound.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases.

2.2.1 Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway

The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of antioxidant and cytoprotective genes. Polyphenols are known to activate the Nrf2 pathway, and it is plausible that this compound exerts its antioxidant effects through this mechanism.

Anticancer Effects

This compound and related compounds have been investigated for their potential to inhibit cancer cell growth and induce apoptosis (programmed cell death).

2.3.1 Induction of Apoptosis

Apoptosis is a crucial process for removing damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of cancer. The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. Key players in the intrinsic pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.

Studies on the related compound cinchonine suggest that it promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-9 and caspase-3.

Table 2: Cytotoxic Activity of Cinchonine on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Cinchonine | K562 (Leukemia) | 46.55 |

Note: This data is for cinchonine and not this compound.

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key contributors to this process. The antioxidant and anti-inflammatory properties of this compound suggest its potential for neuroprotection.

2.4.1 Inhibition of Amyloid-Beta (Aβ) Aggregation

A hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. The aggregation of Aβ peptides is a critical event in the disease's pathogenesis. Some polyphenolic compounds have been shown to inhibit Aβ aggregation. While specific data for this compound is not available, this is a plausible mechanism for its potential neuroprotective effects.

Antidiabetic Effects

Research on Cinchonain Ib has demonstrated its potential in managing type 2 diabetes.

2.5.1 Stimulation of Insulin (B600854) Secretion

Cinchonain Ib has been shown to enhance insulin secretion from pancreatic β-cells.[1][2][3] This insulinotropic effect suggests that this compound may also have a role in regulating glucose homeostasis. The proposed mechanism involves the stimulation of β-islets of Langerhans to secrete insulin.[1][2]

Table 3: Effect of Cinchonain Ib on Insulin Secretion

| Compound | Effect | In Vitro/In Vivo |

| Cinchonain Ib | Enhanced insulin secretion | In vitro (INS-1 cells) |

| Cinchonain Ib | Significantly increased plasma insulin levels (150%) | In vivo (rats) |

Note: This data is for Cinchonain Ib and not this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the potential therapeutic targets of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells or to determine the protective effects against a toxic stimulus.

Methodology:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals.

-

Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

References

In Silico Prediction of Cinchonain IIb Bioactivities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonain IIb, a naturally occurring flavonolignan, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge on the bioactivities of this compound and details the methodologies for in silico prediction of its pharmacological profile. While quantitative bioactivity data for the purified compound is limited in publicly available literature, this document outlines the experimental protocols for assessing its known antioxidant, anti-inflammatory, and cytotoxic effects. Furthermore, it serves as a detailed manual for conducting in silico analyses, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and molecular docking, to further elucidate the therapeutic potential of this compound.

Introduction to this compound

This compound is a flavonoid compound found in medicinal plants such as Trichilia catigua and Kandelia candel.[1][] Flavonoids are a class of plant secondary metabolites known for their diverse pharmacological activities. Preliminary studies have indicated that this compound possesses significant antioxidant and anti-inflammatory properties.[1][] Specifically, it has been reported to exhibit high radical scavenging activity and reducing power.[1] Its anti-inflammatory effects are suggested to be mediated, at least in part, through the inhibition of inflammatory phospholipase A2 (PLA2). Additionally, a mixture of Cinchonain IIa and IIb has been identified as a key contributor to the protective effects against hydroperoxide-induced cytotoxicity. This guide will delve into the methodologies used to assess these activities and explore how computational tools can be leveraged to predict the broader bioactivity profile of this promising natural compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for any in silico and in vitro investigation.

| Property | Value | Reference |

| CAS Number | 85022-68-0 | |

| Molecular Formula | C39H32O15 | |

| Molecular Weight | 740.66 g/mol | |

| Predicted pKa | 8.85 ± 0.70 | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Known Bioactivities and Experimental Protocols

Antioxidant Activity

This compound has been shown to possess potent antioxidant properties, including radical scavenging and reducing power. The following are standard protocols for evaluating these activities.

This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.

-

Principle: DPPH is a stable free radical that, in the presence of an antioxidant, is reduced, leading to a color change from purple to yellow, which can be measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

-

Prepare various concentrations of this compound in a suitable solvent.

-

In a 96-well plate, add a specific volume of the this compound solutions to the DPPH solution.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

This method evaluates the total antioxidant capacity of a compound.

-

Principle: In an acidic medium, Mo(VI) is reduced to Mo(V) by the antioxidant compound, forming a green phosphomolybdenum V complex.

-

Protocol:

-

Prepare a reagent solution containing ammonium (B1175870) molybdate, sodium phosphate, and sulfuric acid.

-

Add a specific volume of the this compound solution to the reagent solution.

-

Incubate the mixture at a high temperature (e.g., 95°C) for a set time (e.g., 90 minutes).

-

After cooling to room temperature, measure the absorbance at 695 nm.

-

The antioxidant capacity is typically expressed as equivalents of a standard antioxidant, such as ascorbic acid.

-

This assay assesses the ability of a compound to inhibit lipid peroxidation.

-

Principle: Linoleic acid, an unsaturated fatty acid, is prone to oxidation. The formation of peroxides is measured to determine the extent of lipid peroxidation, and the inhibitory effect of the test compound is evaluated.

-

Protocol:

-

Prepare a linoleic acid emulsion.

-

Mix the this compound solution with the linoleic acid emulsion.

-

Induce peroxidation, often using a pro-oxidant like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Incubate the mixture at a controlled temperature.

-

At various time intervals, measure the extent of peroxidation using methods such as the ferric thiocyanate (B1210189) method or by measuring the formation of thiobarbituric acid reactive substances (TBARS).

-

Anti-inflammatory Activity

This compound has been reported to exhibit anti-inflammatory activity by inhibiting inflammatory phospholipase A2 (PLA2).

-

Principle: PLA2 enzymes hydrolyze the sn-2 position of glycerophospholipids, releasing fatty acids, including arachidonic acid, a precursor to pro-inflammatory mediators. The inhibition of this enzymatic activity is measured.

-

Protocol:

-

Prepare a substrate solution, typically containing a fluorescently labeled phospholipid.

-

Add the PLA2 enzyme to a reaction buffer.

-

Introduce different concentrations of this compound to the enzyme solution.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate.

-

A known PLA2 inhibitor can be used as a positive control.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of this compound.

-

Cytotoxicity Assay

A mixture of Cinchonain IIa and IIb has been shown to protect against hydroperoxide-induced cytotoxicity.

-

Principle: Cells are exposed to a hydroperoxide (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide) to induce oxidative stress and cell death. The protective effect of the test compound is assessed by measuring cell viability.

-

Protocol:

-

Culture a suitable cell line (e.g., human keratinocytes or fibroblasts) in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specific duration.

-

Induce cytotoxicity by adding a hydroperoxide solution to the cell culture medium.

-

Incubate for a period sufficient to induce cell death in the control group (hydroperoxide alone).

-

Assess cell viability using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

-

In Silico Prediction of Bioactivities

In silico methods are powerful tools for predicting the pharmacokinetic and pharmacodynamic properties of a compound, thereby guiding further experimental studies.

ADMET Prediction Workflow

ADMET prediction models are used to assess the drug-likeness of a molecule.

Caption: Workflow for in silico ADMET prediction of this compound.

-

Methodology:

-

Input: The chemical structure of this compound is provided as a SMILES string or in SDF format to an ADMET prediction software or web server (e.g., SwissADME, pkCSM, ADMETlab).

-

Prediction: The software utilizes various quantitative structure-activity relationship (QSAR) models to predict a wide range of ADMET properties.

-

Output: A comprehensive report is generated detailing the predicted pharmacokinetic and toxicity profile of the compound. This includes parameters like Lipinski's rule of five, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicities.

-

Molecular Docking Workflow

Molecular docking predicts the preferred binding orientation of a ligand to a target protein.

References

Methodological & Application

Application Notes and Protocols for the Purification of Cinchonain IIb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain IIb, a flavan-3-ol, is a bioactive compound of significant interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Found in the stem bark of Trichilia catigua, a plant traditionally used in Brazilian medicine, the effective purification of this compound is crucial for its further investigation and potential drug development. These application notes provide a comprehensive overview of the techniques and detailed protocols for the successful isolation and purification of this compound.

Data Presentation: Purification Overview

The following table summarizes the expected yield and purity at each stage of the this compound purification process. These values are representative of polyphenol purification from plant matrices and may vary based on the starting material and specific experimental conditions.

| Purification Step | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |

| Extraction | Dried Stem Bark of Trichilia catigua | Crude Acetone-Water Extract | 10-15 | 5-10 |

| Counter-Current Chromatography (CCC) | Crude Extract | Cinchonain-Enriched Fraction | 40-50 (from crude extract) | 60-70 |

| Solid-Phase Extraction (SPE) | Cinchonain-Enriched Fraction | Purified this compound Fraction | 70-80 (from CCC fraction) | >90 |

| Preparative HPLC | Purified this compound Fraction | Highly Pure this compound | 80-90 (from SPE fraction) | >98 |

Experimental Protocols

Extraction of this compound from Trichilia catigua

This protocol describes the initial extraction of this compound from the dried stem bark of Trichilia catigua.

Materials:

-

Dried and powdered stem bark of Trichilia catigua

-

Deionized water

-

Filter paper

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Macerate the powdered stem bark (500 g) with a 7:3 (v/v) mixture of acetone and water (5.0 L) at room temperature for 48 hours with occasional stirring.

-

Filter the mixture through filter paper to separate the extract from the solid plant material.

-

Repeat the extraction process on the plant residue two more times to ensure maximum yield.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to a volume of approximately 0.5 L.

-

Lyophilize the concentrated extract to obtain a dry powder (crude extract).

Purification by Counter-Current Chromatography (CCC)

This protocol outlines the separation of the crude extract to obtain a fraction enriched in cinchonains using Rotational Locular Counter-Current Chromatography (RLCC), a form of CCC.[1]

Materials:

-

Crude extract of Trichilia catigua

-

Water

-

RLCC apparatus

Procedure:

-

Prepare the two-phase solvent system by mixing methanol, water, and chloroform in a 17:33:50 (v/v) ratio.[1] Allow the phases to separate in a separatory funnel.

-

The upper phase (methanol:water) will serve as the stationary phase, and the lower phase (chloroform) will be the mobile phase.[1]

-

Fill the RLCC columns with the stationary phase.

-

Dissolve the crude extract in a minimal amount of the stationary phase.

-

Perform the chromatography in the descending mode at a rotational speed of 100 rpm and a flow rate of 0.8 mL/min.[1]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing cinchonains.

-

Pool the cinchonain-enriched fractions and evaporate the solvent under reduced pressure.

Solid-Phase Extraction (SPE) Clean-up

This protocol describes the clean-up of the cinchonain-enriched fraction to remove impurities.

Materials:

-

Cinchonain-enriched fraction from CCC

-

C18 SPE cartridge

-

Methanol

-

Deionized water

-

Vacuum manifold

Procedure:

-

Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

-

Dissolve the dried cinchonain-enriched fraction in a small volume of the initial mobile phase for HPLC analysis (e.g., 10% methanol in water).

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with deionized water to remove highly polar impurities.

-

Elute the this compound with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect the fractions and analyze them by analytical HPLC to identify the fraction with the highest concentration and purity of this compound.

-

Evaporate the solvent from the purified fraction.

Preparative High-Performance Liquid Chromatography (HPLC)

This final step is for obtaining highly pure this compound.

Materials:

-

Purified this compound fraction from SPE

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (or Trifluoroacetic acid)

-

Preparative HPLC system with a C18 column

Procedure:

-

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient Elution: A linear gradient from 30% to 70% B over 40 minutes is a good starting point. The gradient should be optimized based on analytical HPLC results.

-

Flow Rate: 15-20 mL/min.

-

Detection: UV at 280 nm.

-

Dissolve the SPE-purified fraction in a small volume of the initial mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction using analytical HPLC.

-

Lyophilize the pure fraction to obtain this compound as a solid.

Visualizations

Experimental Workflow

Caption: Purification workflow for this compound.

Proposed Signaling Pathway for Bioactivity

Cinchonains, as polyphenolic compounds, are known for their antioxidant and anti-inflammatory effects. A plausible mechanism of action involves the modulation of the Nrf2/ARE and NF-κB signaling pathways.

Caption: Proposed mechanism of this compound bioactivity.

References

Application Notes and Protocols for the Detection of Cinchonain IIb by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain IIb is a flavonolignan found in various plant species, including those of the Cinchona genus. As a member of the Cinchonain family, it is structurally similar to other bioactive compounds like Cinchonain I and exhibits potential therapeutic properties. Accurate and sensitive detection methods are crucial for the pharmacokinetic studies, quality control of herbal products, and exploration of its pharmacological activities. This document provides a detailed protocol for the detection and quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly selective and sensitive analytical technique.[1]

Experimental Protocols

This section outlines the materials and a generalized procedure for the analysis of this compound in plant extracts.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) structurally similar to this compound (e.g., a stable isotope-labeled analog or a related compound not present in the sample)

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for sample cleanup[2]

-

Standard laboratory glassware and equipment (vortex mixer, centrifuge, analytical balance)

Sample Preparation: Solid-Liquid Extraction and Solid-Phase Extraction (SPE)

-

Extraction from Plant Material:

-

Accurately weigh 1 gram of the dried and powdered plant material.

-

Add 10 mL of 80% methanol in water.

-

Sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) for Sample Cleanup: [2]

-

Reconstitute the dried extract in 1 mL of 10% methanol.

-

Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

-

Elute the this compound with 3 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase for HPLC-MS/MS analysis.

-

HPLC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrument and application.

Table 1: Proposed HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 2: Proposed MS/MS Parameters (based on Cinchonain Ib isomer) [3]

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 451.1 |

| Product Ions (m/z) | To be determined by infusion of this compound standard. Based on Cinchonain Ib, major fragments are expected around m/z 341.1 and 189.0. |

| Collision Energy | To be optimized for this compound. Start with a range of 15-30 eV. |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Data Presentation and Method Validation

For quantitative analysis, a full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[2]

Quantitative Data Summary

A calibration curve should be constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the analyte. The linear range, limit of detection (LOD), and limit of quantification (LOQ) should be determined.

Table 3: Template for Quantitative Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | User to determine |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy and Precision within ±20% | User to determine |

| Upper Limit of Quantification (ULOQ) | Accuracy and Precision within ±15% | User to determine |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | User to determine |

| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | User to determine |

| Recovery (%) | Consistent, precise, and reproducible | User to determine |

| Matrix Effect | Within acceptable limits | User to determine |

| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration | User to determine |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Proposed MS/MS Fragmentation Pathway of this compound

Caption: Proposed fragmentation of this compound.

Potential Mechanism of Action of Cinchona Alkaloids

Caption: Potential mechanisms of Cinchona alkaloids.

References

Protocol for the Quantification of Cinchonain IIb in Plant Extracts

Introduction

Cinchonain IIb is a flavonolignan found in various plant species, including Cinchona pubescens, Kandelia candel, and Hawthorn (Crataegus spp.).[1][2] As a member of the cinchonain class of compounds, it is of increasing interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to its potential biological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation.

This application note provides a detailed protocol for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Chemical Information

-

Compound Name: this compound

-

CAS Number: 85022-68-0[1]

-

Molecular Formula: C₃₉H₃₂O₁₅[1]

-

Molecular Weight: 740.66 g/mol [1]

-

Chemical Class: Flavonolignan

Experimental Protocols

Plant Material and Reagents

-

Plant Material: Dried and powdered plant material (e.g., bark of Cinchona pubescens).

-

Reference Standard: this compound, purity >98% (A reference standard for this compound is available from suppliers such as BioCrick).

-

Solvents: HPLC grade methanol (B129727), acetonitrile, and water; analytical grade formic acid.

-

Extraction Solvents: 80% Methanol in water.

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of this compound. Optimization may be required depending on the specific plant matrix.

-

Sample Preparation: Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.

-

Extraction: Add 20 mL of 80% methanol to the tube.

-

Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collection of Supernatant: Carefully decant the supernatant into a clean collection flask.

-

Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times.

-

Pooling and Filtration: Combine the supernatants from all three extractions and filter through a 0.45 µm syringe filter into a volumetric flask.

-

Final Volume Adjustment: Adjust the final volume of the extract to 100 mL with 80% methanol.

-

Storage: Store the extract at 4°C in a dark vial until analysis.

Caption: Workflow for the extraction of this compound from plant material.

Quantification by HPLC-UV

This proposed HPLC-UV method is based on established methods for the analysis of related flavonolignans.

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) % A % B 0 85 15 20 0 100 25 0 100 26 85 15 | 30 | 85 | 15 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 280 nm (This is a typical wavelength for flavonoids and should be optimized by determining the λmax of a this compound standard).

-

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Quantification by LC-MS/MS

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

-

Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions: Same as the HPLC-UV method described above.

-

MS/MS Parameters (Proposed):

-

Ionization Mode: Negative ESI

-

Precursor Ion (Q1): m/z 739.65 [M-H]⁻ (based on a molecular weight of 740.66)

-

Product Ions (Q3): To be determined by infusion of the this compound standard. Fragmentation is likely to involve losses of catechol and other characteristic moieties.

-

Collision Energy: To be optimized for the specific instrument and precursor-product ion transitions.

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode.

References

Application Notes: Cinchonain IIb Antioxidant Activity Assays

Introduction

Cinchonain IIb is a type of flavonoid, specifically a phenylpropanoid-substituted epicatechin, found in certain plants. Flavonoids are a class of natural products well-regarded for their antioxidant properties.[1] Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases.[1] Antioxidants mitigate oxidative damage by neutralizing free radicals. Therefore, accurately quantifying the antioxidant capacity of compounds like this compound is essential for research and development in pharmaceuticals, nutraceuticals, and functional foods.

This document provides detailed protocols for three common in vitro assays used to evaluate the antioxidant activity of this compound: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Cellular Antioxidant Activity (CAA) Assay.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay